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Compound of Interest

Compound Name: N,2-Dihydroxy-5-nitrobenzamide

CAS No.: 61494-42-6

Cat. No.: B1600893

Get Quote

Executive Summary & Compound Profile
-Dihydroxy-5-nitrobenzamide is a dual-functional pharmacophore combining a salicylic acid
core with a hydroxamic acid moiety. It is primarily investigated as a potent urease inhibitor (due
to the hydroxamic acid's ability to chelate nickel in the enzyme active site) and as a nitric oxide
donor precursor.

IUPAC Name:

-Dihydroxy-5-nitrobenzamide

Common Synonyms: 5-Nitrosalicylhydroxamic acid (5-Nitro-SHA), 5-Nitro-2-

hydroxybenzohydroxamic acid.

Molecular Formula:

Molecular Weight: 198.13 g/mol

Key Structural Features:

Phenolic Hydroxyl (C2-OH): Intramolecularly hydrogen-bonded to the carbonyl oxygen.
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Nitro Group (C5-NO

): Strongly electron-withdrawing, deshielding aromatic protons.

Hydroxamic Acid (-CONHOH): A bidentate ligand site capable of

isomerism, though the

-conformer is stabilized by the internal H-bond.

Synthesis & Impurity Profile
Understanding the synthetic origin is critical for interpreting spectroscopic impurities. The

standard route involves the nitration of salicylic acid followed by coupling with hydroxylamine.
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Figure 1: Synthetic pathway highlighting the potential for 5-nitrosalicylic acid impurities.

Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is the preferred ionization

method due to the acidity of the phenolic and hydroxamic protons.

Primary Ionization
Theoretical [M-H]

:

197.02

Observed Base Peak:
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197.0 (100%)

Fragmentation Logic (MS/MS)
The fragmentation pattern is diagnostic for the hydroxamic acid moiety and the nitro group.

Fragment Ion (

)
Loss Species Mechanistic Explanation

197.0 [M-H] Deprotonated molecular ion

(Parent).

181.0 M - 16
Loss of Oxygen (from N-O

bond cleavage).

180.0 M - 17

Loss of OH radical

(characteristic of hydroxamic

acids).

151.0 M - 46

Loss of NO

group (nitro-aromatic

cleavage).

137.0 M - 60

Loss of CONH

O (Loss of entire hydroxamic

moiety).

Analyst Note: A peak at

182 (in negative mode) indicates the presence of the 5-nitrosalicylic acid precursor,

a common contaminant resulting from hydrolysis or incomplete coupling.

Infrared Spectroscopy (IR)
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Methodology: KBr Pellet or ATR (Solid State). The spectrum is dominated by strong hydrogen

bonding, which broadens the OH/NH regions.

Functional Group
Wavenumber (cm

)
Intensity/Shape Assignment Notes

O-H / N-H 3200 – 3450 Broad, Medium

Overlapping stretch of

hydroxamic OH, NH,

and phenolic OH.

C=O (Amide I) 1640 – 1660 Strong, Sharp

Lower than typical

esters due to

resonance with the

nitrogen lone pair.

NO

(Asym)
1515 – 1540 Strong

Characteristic

asymmetric nitro

stretch.

NO

(Sym)
1335 – 1350 Strong

Characteristic

symmetric nitro

stretch.

N-O (Hydroxamic) 900 – 950 Medium

Specific to the N-O

bond in the

hydroxamic acid.

Nuclear Magnetic Resonance (NMR)
Methodology:

Solvent: DMSO-

is mandatory. The compound is insoluble in CDCl

.

Concentration: 5-10 mg/mL.
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Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Data (400 MHz, DMSO- )
The aromatic region shows a classic 1,2,4-trisubstituted benzene pattern (or 1,2,5-substitution

depending on numbering convention relative to the priority group).

Position
Shift (

, ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

OH (Phenol) 12.5 – 13.0 Broad Singlet -

Deshielded by

intramolecular H-

bond to C=O.

NH (Amide) 11.2 – 11.5 Broad Singlet -

Exchangeable

with D

O.

OH (Hydroxamic) 9.3 – 9.8 Broad Singlet -

Often broad; may

merge with NH

depending on

water content.

H-6 8.60 – 8.70 Doublet (d)

Meta to NO

, Ortho to

Carbonyl. Most

deshielded

aromatic proton.

H-4 8.25 – 8.35
Doublet of

Doublets (dd)

Ortho to NO

, Para to

Carbonyl.

H-3 7.10 – 7.20 Doublet (d)

Ortho to Phenolic

OH. Shielded by

electron-donating

OH.
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Critical Coupling Analysis:

The small coupling (

Hz) represents the meta-coupling between H-6 and H-4.

The large coupling (

Hz) represents the ortho-coupling between H-4 and H-3.

C NMR Data (100 MHz, DMSO- )
Carbonyl (C=O):

162.0 – 164.0 ppm (Hydroxamic carbonyl).

C-OH (Phenolic, C-2):

160.0 – 162.0 ppm.

C-NO

(C-5):

139.0 – 141.0 ppm.

Aromatic CH:

126.0 – 128.0 (C-4, C-6),

118.0 (C-3).

Quaternary C (C-1):

114.0 – 116.0 ppm.

Structural Elucidation Logic Flow
The following diagram illustrates the logical pathway to confirm the structure using the data

above.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600893?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample

Step 1: Mass Spec (ESI-)
Target: m/z 197 [M-H]-

Step 2: IR Analysis
Confirm NO2 (1530/1350) & Amide (1650)

Mass Correct

Step 3: 1H NMR (DMSO-d6)
Check Aromatic Pattern (d, dd, d)

Func. Groups Present

Coupling Constant Check:
J(meta) ~3Hz, J(ortho) ~9Hz

Structure Confirmed:
N,2-Dihydroxy-5-nitrobenzamide

Pattern Matches

Click to download full resolution via product page

Figure 2: Step-by-step structural confirmation logic.

Experimental Protocols
Protocol A: NMR Sample Preparation

Dry the Sample: Ensure the solid is dried under vacuum over P

O

for 4 hours to remove hydration water, which broadens NH/OH signals.
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Solvent: Use 0.6 mL of DMSO-

(99.9% D).

Dissolution: The compound may require mild sonication (30 seconds). Do not heat above

40°C to avoid degradation of the hydroxamic bond.

Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (

) of at least 2.0 seconds to allow full relaxation of the aromatic protons for accurate
integration.

Protocol B: Ferric Chloride Color Test (Rapid Validation)
Hydroxamic acids form highly colored complexes with Fe(III). This is a quick qualitative check

before running expensive spectral analysis.

Dissolve ~1 mg of the sample in 1 mL of Methanol.

Add 2 drops of 1% FeCl

solution.

Result: A deep violet/red color confirms the presence of the hydroxamic acid moiety. (The

precursor, 5-nitrosalicylic acid, yields a different violet color, but the hydroxamic complex is

typically more intense and pH dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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